Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate
Description
Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate (CAS: 887589-51-7) is a brominated quinoline derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine moiety and a butyl ester group. Its molecular formula is C₂₃H₃₀BrN₃O₄, with a molecular weight of 492.41 g/mol . The compound is stored under dry, room-temperature conditions and exhibits safety hazards including skin irritation (H315), eye irritation (H319), and acute toxicity if swallowed (H302) .
Properties
IUPAC Name |
butyl 6-bromo-4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3O4/c1-5-6-13-30-21(28)19-15-20(17-14-16(24)7-8-18(17)25-19)26-9-11-27(12-10-26)22(29)31-23(2,3)4/h7-8,14-15H,5-6,9-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVZNKRMLBEKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate (CAS No. 887589-51-7) is a synthetic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C23H30BrN3O4
- Molecular Weight : 492.41 g/mol
- Purity : 97%
- Storage : Sealed in a dry environment at room temperature
The compound exhibits biological activity primarily through its interactions with cellular pathways involved in apoptosis and autophagy. It has been identified as a pro-apoptotic agent, particularly in cancer cells, where it induces cell death through mitochondrial pathways and inhibits autophagic processes.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in various cancer cell lines by activating caspase cascades and disrupting mitochondrial membrane potential .
- Autophagy Inhibition : The compound also acts as an autophagy inhibitor, impairing the fusion of autophagosomes with lysosomes, which is critical for cellular degradation processes. This dual action enhances its potential as an anticancer agent .
Biological Activity Data
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Apoptosis Induction | Significant in colon cancer cells | |
| Autophagy Inhibition | Impairs autophagosome-lysosome fusion | |
| Cytotoxicity | Effective against hematological cancers |
Case Study 1: Colon Cancer
In a study focused on colon cancer cells, this compound was shown to induce apoptosis effectively. Prolonged exposure resulted in increased autophagic flux, which the researchers noted could serve as a survival mechanism against the compound's cytotoxic effects. This highlights the importance of combining this agent with autophagy inhibitors to enhance its efficacy .
Case Study 2: Hematological Cancers
Research involving ex vivo chronic lymphocytic leukemia (CLL) cells demonstrated that the compound exhibited pro-apoptotic activity, suggesting its potential utility in treating hematological malignancies. The study emphasized the need for further exploration into combination therapies that could leverage this compound’s properties alongside existing treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine moiety and quinoline core have been explored to enhance solubility and potency against target cells. For instance, replacing certain functional groups has been shown to improve aqueous solubility while maintaining or enhancing anti-cancer potency .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate exhibit anticancer properties. The quinoline structure is known for its ability to interact with various biological targets involved in cancer cell proliferation and survival. For example, the compound's ability to inhibit specific kinases involved in tumor growth has been explored, showing promise in preclinical models of cancer .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Research indicates that quinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound against human breast cancer cells. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of similar quinoline derivatives in rodent models of neurodegeneration. The findings revealed that these compounds could reduce oxidative stress markers and improve cognitive function, suggesting their utility in developing treatments for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The compound is compared below with two analogs:
Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS: 887589-79-9)
Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate (CAS: 944450-81-1)
Table 1: Molecular and Structural Properties
Key Observations:
- Core Structure: The target compound and its pyrrolidin analog share a quinoline core, whereas the isonicotinate ester features a pyridine ring.
- Substituents : The Boc-piperazine group in the target compound introduces steric bulk and protects the amine, enabling selective deprotection for further functionalization. In contrast, the pyrrolidin analog lacks the Boc group, reducing molecular weight and complexity .
- Ester Reactivity : The isonicotinate ester’s pentafluorophenyl group is a strong electron-withdrawing moiety, making it a reactive intermediate for nucleophilic substitution, while the target compound’s butyl ester is more stable .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
